molecular formula C13H17BrO2 B070574 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- CAS No. 170837-76-0

2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-

Cat. No.: B070574
CAS No.: 170837-76-0
M. Wt: 285.18 g/mol
InChI Key: FFIANHVBVFPUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

170837-76-0

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-[2-(2-bromophenyl)ethoxy]oxane

InChI

InChI=1S/C13H17BrO2/c14-12-6-2-1-5-11(12)8-10-16-13-7-3-4-9-15-13/h1-2,5-6,13H,3-4,7-10H2

InChI Key

FFIANHVBVFPUHD-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCC2=CC=CC=C2Br

Canonical SMILES

C1CCOC(C1)OCCC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-bromo-phenyl)-ethanol (5.0 g, 24.9 mmol, 1.0 eq) in DCM (100 mL) was added 3,4-dihydro-2H-pyran (3.4 mL, 37.3 mmol, 1.5 eq.), followed by camphorsulfonic acid (2100 mg). The mixture was stirred at room temperature for 2 h. After adding K2CO3 (300 mg), the mixture was filtered to remove the precipitate, the filtrate was washed with H2O (100 mL), brine (100 mL). The organic phase was dried over MgSO4, filtered and the filtrate was concentrated under reduced pressure. The oily residue was applied to silica chromatography eluting with EtOAc/Heptanes (0:100 to 50:50) to give 2-[2-(2-bromo-phenyl)-ethoxy]-tetrahydro-pyran as a colorless oil. 1H NMR (chloroform-d) δ: 7.48-7.54 (m, 1H), 7.25-7.30 (m, 1H), 7.17-7.23 (m, 1H), 7.01-7.09 (m, 1H), 4.56-4.61 (m, 1H), 3.88-3.97 (m, 1H), 3.58-3.67 (m, 1H), 3.04 (t, J=7.2 Hz, 2H), 1.62-1.67 (m, 1H), 1.41-1.60 (m, 5H), 0.85-0.90 (m, 1H). Amount obtained: 6.9 g, 97.1% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2100 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-(2-bromophenyl)ethanol (3.10 g, 15.4 mmol), 3,4-dihydro-2H-pyran (1.70 ml, 18.6 mmol) and p-toluenesulfonic acid monohydrate (10.0 mg, 5.35 mmol) in chloroform (30 ml) was stirred at room temperature for 1 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous sodium carbonate. After filtration, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (hexane:ethyl acetate=30:1-10:1) to give 2-[2-(2-bromophenyl)ethoxy]tetrahydropyran (3.58 g, yield 81.7%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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